4-Bromo A23187

描述

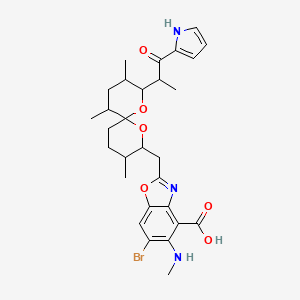

Structure

2D Structure

3D Structure

属性

IUPAC Name |

6-bromo-5-(methylamino)-2-[[(2S,3R,5R,6S,8R,9R)-3,5,9-trimethyl-2-[(2S)-1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36BrN3O6/c1-14-8-9-29(16(3)11-15(2)27(39-29)17(4)26(34)19-7-6-10-32-19)38-20(14)13-22-33-25-21(37-22)12-18(30)24(31-5)23(25)28(35)36/h6-7,10,12,14-17,20,27,31-32H,8-9,11,13H2,1-5H3,(H,35,36)/t14-,15-,16-,17-,20-,27+,29+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDXQFZZGVTWFCF-FHYGWRBKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(CC(C(O2)C(C)C(=O)C3=CC=CN3)C)C)OC1CC4=NC5=C(C(=C(C=C5O4)Br)NC)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@]2([C@@H](C[C@H]([C@H](O2)[C@H](C)C(=O)C3=CC=CN3)C)C)O[C@@H]1CC4=NC5=C(C(=C(C=C5O4)Br)NC)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36BrN3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

602.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76455-48-6, 76455-82-8 |

Source

|

| Record name | 4-Bromo-calcium Ionophore A23187 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Bromo-A23187 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 4-Bromo A23187

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo A23187, a non-fluorescent brominated analog of the calcium ionophore A23187 (Calcimycin), serves as a critical tool in cellular biology and drug development for artificially elevating intracellular calcium concentrations. This document provides a comprehensive overview of its mechanism of action, detailing its ion transport properties, effects on intracellular signaling pathways, and methodologies for its experimental application.

Core Mechanism: Divalent Cation Ionophore

This compound is a mobile ion-carrier that facilitates the transport of divalent cations across biological membranes, a process that is normally tightly regulated. It forms a lipid-soluble complex with these ions, allowing them to traverse the hydrophobic core of the cell membrane, thereby increasing their cytosolic concentration.

Ion Selectivity and Transport Rates

While often categorized as a calcium ionophore, this compound exhibits a distinct selectivity profile for various divalent cations. Notably, it demonstrates a significantly higher transport efficiency for zinc (Zn²⁺) and manganese (Mn²⁺) compared to calcium (Ca²⁺). In fact, its in vitro calcium transport rate is reportedly more than ten times lower than that of its parent compound, A23187[1]. This characteristic makes this compound a valuable tool for investigating the specific roles of Zn²⁺ and Mn²⁺ in cellular processes with minimal interference from calcium-dependent pathways[2]. Furthermore, it has been identified as a potent copper (Cu²⁺) ionophore, capable of significantly increasing intracellular copper levels[1][3].

The transport of Ca²⁺ by this compound primarily occurs through the formation of a 2:1 ionophore-ion complex[2]. The bromination of the A23187 molecule is thought to destabilize these 2:1 complexes, contributing to its reduced efficiency in transporting Ca²⁺, which has a high coordination number[1].

| Ion | Relative Transport Rate | Stoichiometry (Ionophore:Ion) | Reference |

| Zn²⁺ | > Mn²⁺ > Ca²⁺ | 1:1 (partial) & 2:1 | [2] |

| Mn²⁺ | > Ca²⁺ | 1:1 (partial) & 2:1 | [2] |

| Ca²⁺ | Lower than A23187 | 2:1 | [2] |

| Cu²⁺ | Potent transporter | Not specified | [1][3] |

Binding Affinity

Despite its lower transport rate for calcium, this compound exhibits a higher binding affinity for both Ca²⁺ and Mg²⁺, approximately four times greater than that of A23187[4]. This suggests that the rate-limiting step in ion transport is not the initial binding event but rather the translocation of the ion-ionophore complex across the membrane.

Impact on Intracellular Calcium Homeostasis

The primary and most widely studied effect of this compound is its ability to elevate cytosolic free calcium concentration ([Ca²⁺]i). This is achieved by facilitating the influx of extracellular Ca²⁺ and potentially releasing Ca²⁺ from intracellular stores such as the endoplasmic reticulum (ER) and mitochondria[5].

A study on single rat pituitary somatotropes demonstrated that this compound rapidly increases [Ca²⁺]i from a baseline of 226 ± 38 nM to a peak of 842 ± 169 nM within 30 seconds of application. This initial spike is followed by a sustained, elevated phase of approximately 370 nM[6].

| Cell Type | Baseline [Ca²⁺]i (nM) | Peak [Ca²⁺]i (nM) | Sustained [Ca²⁺]i (nM) | Reference |

| Rat Pituitary Somatotropes | 226 ± 38 | 842 ± 169 | ~370 | [6] |

Modulation of Cellular Signaling Pathways

The elevation of intracellular calcium triggered by this compound has profound effects on numerous signaling pathways, leading to a variety of cellular responses, including activation of kinases and induction of apoptosis.

Activation of Ca²⁺/Calmodulin-Dependent Protein Kinase II (CaMKII)

Increased intracellular Ca²⁺ leads to the activation of calmodulin, which in turn activates Ca²⁺/calmodulin-dependent protein kinase II (CaMKII). This compound has been used experimentally to activate CaMKII in cell lines such as HeLa cells.

References

- 1. Effects of 4-Br-A23187 on Bacillus subtilis cells and unilamellar vesicles reveal it to be a potent copper ionophore - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ionophore 4-BrA23187 transports Zn2+ and Mn2+ with high selectivity over Ca2+ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 5. Actions of ionomycin, 4-BrA23187 and a novel electrogenic Ca2+ ionophore on mitochondria in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ionophore bromo-A23187 reveals cellular calcium stores in single pituitary somatotropes - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Bromo A23187: A Technical Guide to its Function and Properties for Researchers and Drug Development Professionals

An In-depth Technical Guide on the Core Functions and Properties of the Non-Fluorescent Divalent Cation Ionophore 4-Bromo A23187.

Introduction

This compound, a brominated analog of the carboxylic acid ionophore A23187 (Calcimycin), is a valuable tool in cellular biology and drug discovery.[1][2] Unlike its parent compound, this compound is non-fluorescent, making it particularly suitable for experiments employing fluorescent probes to measure intracellular ion concentrations.[2][3] This guide provides a comprehensive overview of the function, properties, and experimental applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Function: A Selective Divalent Cation Ionophore

The primary function of this compound is to transport divalent cations across biological membranes, thereby increasing their intracellular concentrations. It acts as a mobile ion carrier, forming a lipid-soluble complex with divalent cations that can then diffuse across the lipid bilayer.

A key characteristic of this compound is its distinct ion selectivity. While often referred to as a calcium ionophore, it exhibits a significantly higher affinity for other divalent cations, particularly zinc (Zn²⁺) and manganese (Mn²⁺), over calcium (Ca²⁺).[4][5] This property makes it an invaluable tool for investigating the specific roles of Zn²⁺ and Mn²⁺ in cellular regulation, with minimal interference from Ca²⁺-dependent signaling pathways.[4] The transport selectivity sequence for this compound has been shown to be Zn²⁺ > Mn²⁺ > Ca²⁺.[4][5] In fact, its Ca²⁺ transport activity is considerably lower than that of A23187 and another common ionophore, ionomycin.[4]

The mechanism of ion transport involves the formation of a complex between the ionophore and the cation. Studies suggest that while Ca²⁺ is primarily transported as a 2:1 (ionophore:ion) complex by both A23187 and this compound, Zn²⁺ and Mn²⁺ can be transported, at least in part, as 1:1 complexes.[4] The bromination of A23187 is thought to destabilize the 2:1 complex, contributing to the reduced Ca²⁺ transport activity of the 4-bromo derivative.[5]

Physicochemical and Biological Properties

A summary of the key physicochemical and biological properties of this compound is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 76455-48-6 | [2] |

| Molecular Formula | C₂₉H₃₆BrN₃O₆ | [2] |

| Molecular Weight | 602.52 g/mol | [2] |

| Appearance | Yellow powder | [2] |

| Solubility | DMSO, Ethanol, Methanol, Dichloromethane | [1] |

| Storage Temperature | 2-8°C | [2] |

| Fluorescence | Non-fluorescent | [1][2][3] |

Table 2: Ion Transport Properties of this compound

| Property | Description | Reference |

| Primary Transported Ions | Divalent cations | [4] |

| Ion Selectivity Sequence | Zn²⁺ > Mn²⁺ > Ca²⁺ | [4][5] |

| Relative Ca²⁺ Transport Activity | Significantly lower than A23187 and Ionomycin | [4] |

| Transport Stoichiometry (postulated) | Primarily 1:1 complexes for Zn²⁺ and Mn²⁺; 2:1 complexes for Ca²⁺ (less stable) | [4] |

| Affinities for Ca²⁺ and Mg²⁺ | Approximately 4-fold greater than A23187 |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

Protocol 1: Increasing Intracellular Zinc Concentration for Signaling Studies

This protocol describes how to use this compound to transiently increase intracellular zinc levels to study its effect on cellular signaling pathways, such as the MAPK and PKC pathways.

Materials:

-

Cells of interest cultured in appropriate media

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Zinc salt solution (e.g., ZnCl₂ or ZnSO₄, 1 M stock in water)

-

Fluorescent zinc indicator (e.g., FluoZin™-3, AM)

-

Fluorescence microscope or plate reader

Procedure:

-

Cell Preparation: Seed cells on a suitable culture vessel (e.g., glass-bottom dish for microscopy or a 96-well plate for plate reader assays) and allow them to adhere and reach the desired confluency.

-

Loading with Zinc Indicator (Optional but Recommended):

-

Prepare a loading solution of the fluorescent zinc indicator (e.g., 1-5 µM FluoZin™-3, AM) in HBSS.

-

Remove the culture medium from the cells and wash once with HBSS.

-

Incubate the cells with the loading solution for 30-60 minutes at 37°C, protected from light.

-

Wash the cells twice with HBSS to remove excess dye.

-

-

Ionophore Treatment:

-

Prepare a working solution of this compound in HBSS at the desired final concentration (typically in the range of 1-10 µM).

-

Prepare a working solution of the zinc salt in HBSS. The final concentration will depend on the desired intracellular zinc level and should be optimized for the specific cell type (a starting point could be 10-100 µM).

-

Add the this compound and zinc salt solutions to the cells simultaneously.

-

-

Data Acquisition:

-

For kinetic studies, immediately begin monitoring the fluorescence of the zinc indicator using a fluorescence microscope or plate reader.

-

For endpoint assays (e.g., Western blotting for phosphorylated signaling proteins), incubate the cells for the desired time (e.g., 5-30 minutes) before lysing the cells.

-

-

Analysis:

-

Quantify the changes in fluorescence to confirm the increase in intracellular zinc.

-

Analyze the downstream effects on signaling pathways through methods like Western blotting, immunofluorescence, or gene expression analysis.

-

Protocol 2: In Situ Calibration of Fluorescent Calcium Indicators

This protocol outlines the use of this compound for the in situ calibration of ratiometric fluorescent calcium indicators like Fura-2, allowing for the conversion of fluorescence ratios to absolute intracellular calcium concentrations.

Materials:

-

Cells loaded with a ratiometric calcium indicator (e.g., Fura-2 AM)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Calcium-free buffer (e.g., HBSS with 10 mM EGTA)

-

High-calcium buffer (e.g., HBSS with 10 mM CaCl₂)

-

Ionomycin (optional, as a positive control for maximal calcium influx)

-

Digitonin (optional, for cell permeabilization)

-

Ratiometric fluorescence imaging system

Procedure:

-

Cell Preparation and Dye Loading:

-

Load cells with the ratiometric calcium indicator as per the manufacturer's instructions.

-

-

Determination of Rmin (Minimum Fluorescence Ratio):

-

Replace the cell culture medium with the calcium-free buffer.

-

Add this compound to a final concentration of 5-10 µM to deplete intracellular calcium by allowing it to efflux into the calcium-free medium.

-

Record the fluorescence ratio at the two excitation or emission wavelengths once a stable minimum is reached. This value represents Rmin.

-

-

Determination of Rmax (Maximum Fluorescence Ratio):

-

Wash the cells to remove the calcium-free buffer and ionophore.

-

Replace with the high-calcium buffer.

-

Add this compound (5-10 µM) to saturate the intracellular indicator with calcium.

-

Record the fluorescence ratio once a stable maximum is reached. This value represents Rmax.

-

Optionally, a cell permeabilizing agent like digitonin can be added to ensure complete saturation.

-

-

Calculation of Intracellular Calcium Concentration:

-

Use the Grynkiewicz equation to calculate the intracellular calcium concentration: [Ca²⁺]ᵢ = Kₔ * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2) where:

-

Kₔ is the dissociation constant of the indicator for Ca²⁺.

-

R is the experimentally measured fluorescence ratio.

-

Rmin and Rmax are the minimum and maximum ratios determined above.

-

Sf2/Sb2 is the ratio of fluorescence intensities at the second wavelength for calcium-free and calcium-bound indicator, respectively.

-

-

Signaling Pathways and Visualizations

The influx of divalent cations mediated by this compound can trigger a variety of downstream signaling cascades. The following diagrams, generated using the DOT language for Graphviz, illustrate some of the key pathways and experimental workflows associated with the use of this ionophore.

Diagram 1: Ionophore-Mediated Influx of Divalent Cations

References

- 1. 4-bromo-A23187 - LKT Labs [lktlabs.com]

- 2. ≥90% (HPLC), solid, cation ionophore, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]

- 3. A23187: a divalent cation ionophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ionophore 4-BrA23187 transports Zn2+ and Mn2+ with high selectivity over Ca2+ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of 4-Br-A23187 on Bacillus subtilis cells and unilamellar vesicles reveal it to be a potent copper ionophore - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Bromo A23187

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo A23187, also known as 4-Bromocalcimycin, is a halogenated, semi-synthetic derivative of the carboxylic acid antibiotic and divalent cation ionophore, A23187 (Calcimycin)[1][2][3]. Originally synthesized to provide a non-fluorescent tool for studying ion transport in the presence of fluorescent probes, its unique properties have established it as a valuable compound in cellular biology research[2][4]. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, and key experimental applications, presenting quantitative data and detailed protocols for the scientific community.

Chemical Structure and Physicochemical Properties

This compound is structurally characterized by the addition of a bromine atom to the benzoxazole moiety of the parent A23187 molecule[5]. This modification significantly alters some of its properties, most notably rendering it non-fluorescent, which is a major advantage in experiments utilizing fluorescent Ca²⁺ indicators[2]. The core structure retains the pyrrole ring and the dioxaspiro[5.5]undecane system essential for its ionophoric activity[5].

Caption: High-level schematic of this compound's functional moieties.

Physicochemical Data

The key properties of this compound are summarized in the table below. These data have been compiled from various suppliers and research articles.

| Property | Value | Reference(s) |

| IUPAC Name | 6-bromo-5-(methylamino)-2-[[3,5, 9-trimethyl-2-[1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1, 7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylic acid | [1] |

| Synonyms | 4-Bromo-A-23187, 4-BrA23187, 4-Bromocalcimycin | [1][2] |

| CAS Number | 76455-48-6 | [1][2] |

| Molecular Formula | C₂₉H₃₆BrN₃O₆ | [1][2][6] |

| Molecular Weight | 602.52 g/mol | [1][4][6] |

| Appearance | Slight yellow crystalline solid/powder | [1][4] |

| Purity | ≥90-98% (by HPLC) | [1][2][4] |

| UV Absorption (λmax) | 234, 305 nm | [2] |

| Solubility | DMSO: 1-100 mg/mLEthanol: 20 mg/mLMethanol: 10 mg/mLDichloromethane: 10 mg/mLDMF: 10 mg/mL | [1][2][4] |

| Storage Temperature | 2-8°C (powder); -20°C (in solution) | [2][4][6] |

| Fluorescence | Non-fluorescent | [1][2][4] |

Mechanism of Action

Like its parent compound, this compound is a mobile ion carrier that transports divalent cations across biological membranes, a process that is typically impermeable[3][5]. It forms a stable 2:1 complex with cations, shielding their charge and allowing the complex to diffuse through the lipid bilayer[7]. This action disrupts normal ion gradients, leading to a rapid increase in the intracellular concentration of the transported ion[8].

The bromination of the molecule alters its transport kinetics and selectivity compared to A23187. While A23187 is known to transport a range of divalent cations, this compound has been shown to be a particularly potent copper ionophore[9]. Studies in Bacillus subtilis revealed that treatment with this compound leads to a significant accumulation of intracellular copper, triggering oxidative stress and disrupting metal homeostasis[9].

Its effect on calcium transport is complex. Some studies indicate that bromination drastically reduces the rate of calcium transport (over tenfold lower than A23187), as the modification destabilizes the 2:1 ionophore-ion complex necessary for efficient transport of hydrated Ca²⁺ ions[9]. Conversely, other research suggests that this compound has a 4-fold greater affinity for both Ca²⁺ and Mg²⁺ than A23187 and, at low concentrations, exhibits an apparent transport selectivity for Ca²⁺ over Mg²⁺ that is approximately 10-fold greater than that of A23187[5]. This makes it a useful tool for manipulating intracellular Ca²⁺ levels, often to activate calcium-dependent signaling pathways, such as those involving Ca²⁺/calmodulin kinase II (CaMKII)[10].

Caption: General mechanism of divalent cation (M²⁺) transport by this compound.

Key Experimental Protocols

The unique properties of this compound lend it to several specific experimental applications. Detailed methodologies for key assays are provided below.

Protocol: In Vitro Copper Ionophore Activity Assay

This protocol confirms the copper transport activity of this compound using a liposome model. The assay is based on the quenching of calcein fluorescence by copper ions entering the vesicles.[9]

Methodology:

-

Vesicle Preparation: Prepare calcein-loaded unilamellar vesicles using a suitable method (e.g., extrusion).

-

Fluorimetry Setup:

-

Add 20 µL of the purified calcein-loaded vesicle suspension to 2 mL of buffer in a cuvette.

-

Place the cuvette in a fluorometer set to 10°C.

-

Set the excitation wavelength to 480 nm and the emission wavelength to 520 nm.

-

-

Ionophore Addition: Add 1 µL of a 6 mM this compound solution in DMSO to the cuvette (final concentration: 3 µM). For the control, add 1 µL of DMSO.

-

Equilibration: Allow the system to equilibrate for 1 minute while recording the baseline fluorescence.

-

Copper Addition: Add CuCl₂ to a final concentration of 3 µM.

-

Data Acquisition: Continue recording fluorescence emission for a total of 10 minutes. A rapid decrease in fluorescence indicates the entry of copper and confirms ionophoric activity.

Caption: Experimental workflow for the in vitro copper ionophore activity assay.

Protocol: Proteomic Response to this compound in Bacillus subtilis

This protocol is designed to identify changes in protein expression in bacteria upon exposure to the ionophore, providing insight into its physiological impact.[9]

Methodology:

-

Cultivation: Inoculate B. subtilis cultures and grow them to a mid-logarithmic phase (e.g., OD₅₀₀ of 0.35) at 37°C.

-

Treatment: Split the culture and treat one aliquot with a sublethal concentration of this compound (e.g., 1 µg/mL). The other aliquot serves as an untreated control.

-

Pulse Labeling: After 10 minutes of treatment, add ³⁵S-methionine to both cultures to pulse-label newly synthesized proteins for a duration of 5 minutes.

-

Protein Extraction: Harvest the cells and extract the total protein content.

-

2D-PAGE: Separate the proteins from both treated and control samples using two-dimensional polyacrylamide gel electrophoresis (2D-PAGE).

-

Imaging and Analysis:

-

Image the 2D gels.

-

Use false-color overlay to compare the protein spots between the control (e.g., green) and treated (e.g., red) samples.

-

Identify upregulated (red) or downregulated (green) proteins.

-

-

Protein Identification: Excise the protein spots of interest from the gel and identify them using mass spectrometry (e.g., MALDI-TOF or LC-MS/MS).

Caption: Workflow for proteomic analysis of B. subtilis response.

Protocol: Metal Ion Sensitivity Microdilution Assay

This protocol assesses how this compound sensitizes bacteria to various metal ions.[9]

Methodology:

-

Media Preparation: In a microtiter plate, prepare a minimal growth medium with serial dilutions of different metal ion salts (e.g., CuCl₂, ZnCl₂, MgSO₄).

-

Ionophore Addition: Add a fixed, physiologically effective concentration of this compound to all wells. A parallel plate without the ionophore should be prepared as a control.

-

Inoculation: Inoculate all wells with a standardized concentration of B. subtilis (e.g., 5 x 10⁵ cells/mL).

-

Incubation: Incubate the microtiter plates at 37°C for 18 hours.

-

Growth Assessment: Measure the optical density (e.g., OD₅₀₀) of each well to determine cell growth.

-

Data Analysis: Compare the minimal inhibitory concentration (MIC) of each metal ion in the presence and absence of this compound to determine the degree of sensitization.

Caption: Workflow for the metal ion sensitivity microdilution assay.

References

- 1. 4-bromo-A23187 - LKT Labs [lktlabs.com]

- 2. caymanchem.com [caymanchem.com]

- 3. A23187 - Wikipedia [en.wikipedia.org]

- 4. ≥90% (HPLC), solid, cation ionophore, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]

- 5. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 6. thomassci.com [thomassci.com]

- 7. Calcium Ionophore A23187, powder 52665-69-7 Sigma-Aldrich [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. Effects of 4-Br-A23187 on Bacillus subtilis cells and unilamellar vesicles reveal it to be a potent copper ionophore - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Actions of ionomycin, 4-BrA23187 and a novel electrogenic Ca2+ ionophore on mitochondria in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Bromo A23187 (CAS 76455-48-6): A Technical Guide for Researchers

An in-depth examination of the chemical properties, biological activity, and experimental applications of the ionophore 4-Bromo A23187.

Introduction

This compound, a brominated analog of the calcium ionophore A23187 (Calcimycin), is a valuable tool in cellular biology and drug discovery research.[1] As a mobile ion-carrier, it facilitates the transport of divalent cations, such as calcium (Ca²⁺), across biological membranes, thereby artificially increasing intracellular concentrations of these ions.[2][3][4] This ability to modulate intracellular calcium levels allows researchers to investigate a wide array of calcium-dependent cellular processes.[3][4] Notably, this compound is non-fluorescent, making it particularly suitable for experiments involving fluorescent probes to quantify cytoplasmic free calcium.[1]

Chemical and Physical Properties

A comprehensive summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 76455-48-6 | [2][5] |

| Molecular Formula | C₂₉H₃₆BrN₃O₆ | [5][6] |

| Molecular Weight | 602.52 g/mol | [5][6] |

| Appearance | Yellow powder/slight yellow crystals | [2][6] |

| Solubility | DMSO (100 mg/mL), Methanol, Dichloromethane (10 mg/mL), Ethanol (20 mg/mL) | [6] |

| Storage Temperature | 2-8°C |

Mechanism of Action

This compound, like its parent compound A23187, functions as an ionophore, a lipid-soluble molecule that binds to ions and transports them across lipid bilayers. It forms a stable complex with divalent cations, shielding their charge and allowing them to move down their electrochemical gradient into the cytoplasm.[4] This rapid influx of ions, particularly Ca²⁺, bypasses the cell's natural channels and pumps, leading to a swift and significant increase in intracellular calcium concentration.[3][4][7][8] This elevation in cytosolic calcium acts as a secondary messenger, triggering a cascade of downstream signaling events.

Caption: Mechanism of this compound-mediated calcium influx.

Biological Activity and Applications

The ability of this compound to manipulate intracellular calcium levels makes it a versatile tool for studying a variety of biological processes.

Modulation of Apoptosis: this compound is known to be a modulator of apoptosis, or programmed cell death.[2] Depending on the cell type and experimental conditions, it can either induce or inhibit this process. For instance, in some cell lines, the sustained high levels of intracellular calcium triggered by the ionophore can lead to the activation of caspases and other pro-apoptotic factors.[9][10] Conversely, in other contexts, transient increases in calcium have been shown to inhibit apoptosis.[2][11]

Calcium Signaling Research: As a potent calcium mobilizer, this compound is widely used to investigate calcium-dependent signaling pathways.[2] This includes studying the activation of calcium/calmodulin-dependent protein kinase II (CaMKII), a key enzyme in synaptic plasticity and other neuronal functions.[2] It is also employed to explore the role of calcium in processes like muscle contraction, neurotransmitter release, and gene expression.[3]

Induction of Cellular Stress Responses: The influx of calcium and other divalent cations can induce cellular stress, leading to responses such as the generation of reactive oxygen species (ROS) and the activation of stress-related kinases.[7][8] Studies have shown that this compound can sensitize bacteria to environmental copper, highlighting its potent ionophoric activity for other cations beyond calcium.[12]

Caption: Key biological activities of this compound.

Experimental Protocols

While specific experimental conditions will vary depending on the cell type and research question, a general protocol for using this compound to increase intracellular calcium is outlined below.

Stock Solution Preparation:

-

Prepare a stock solution of this compound in a suitable solvent such as DMSO or ethanol.[6] A common stock concentration is 10-20 mg/mL.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solutions at -20°C for up to 3 months, protected from light.

General Cell Treatment Protocol:

-

Culture cells to the desired confluency in appropriate cell culture plates.

-

Prepare a working solution of this compound by diluting the stock solution in cell culture medium to the desired final concentration. Typical working concentrations range from the sub-micromolar to low micromolar range.

-

Remove the existing culture medium from the cells and replace it with the medium containing this compound.

-

Incubate the cells for the desired period, which can range from minutes to hours depending on the experiment.

-

Proceed with downstream analysis, such as measuring intracellular calcium levels with a fluorescent indicator, assessing apoptosis, or analyzing protein phosphorylation.

Caption: General experimental workflow for using this compound.

Quantitative Data

| Parameter | Organism/Cell Line | Value | Conditions | Reference |

| Physiologically Effective Concentration | Bacillus subtilis | 1 µg/mL (1.66 µM) | Caused 50-80% growth inhibition | [12] |

| Minimal Inhibitory Concentration (MIC) | Bacillus subtilis | 1 µg/mL | Standard medium | [12] |

| Minimal Inhibitory Concentration (MIC) | Bacillus subtilis | 0.1 µg/mL | Medium lacking magnesium or iron | [12] |

Conclusion

This compound is a powerful and versatile research tool for investigating the multifaceted roles of divalent cations in cellular physiology and pathology. Its ability to reliably and potently increase intracellular calcium concentrations, coupled with its non-fluorescent nature, makes it an indispensable compound for researchers in fields ranging from neuroscience to immunology and cancer biology. A thorough understanding of its properties and mechanism of action is crucial for its effective application in experimental design and the accurate interpretation of results.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. 4-BROMO-A23187 | 76455-48-6 [chemicalbook.com]

- 3. cytochalasin-d.com [cytochalasin-d.com]

- 4. Frontiers | Calcium Ionophore (A23187) Rescues the Activation of Unfertilized Oocytes After Intracytoplasmic Sperm Injection and Chromosome Analysis of Blastocyst After Activation [frontiersin.org]

- 5. 4-Bromo-A23187 | C29H36BrN3O6 | CID 16211362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-bromo-A23187 - LKT Labs [lktlabs.com]

- 7. cytochalasin-d.com [cytochalasin-d.com]

- 8. A23187 (Calcimycin) | Cell Signaling Technology [cellsignal.com]

- 9. Different mechanisms for suppression of apoptosis by cytokines and calcium mobilizing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Different mechanisms for suppression of apoptosis by cytokines and calcium mobilizing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 4-Bromo-calcium Ionophore A23187 | Krackeler Scientific, Inc. [krackeler.com]

- 12. Effects of 4-Br-A23187 on Bacillus subtilis cells and unilamellar vesicles reveal it to be a potent copper ionophore - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 4-Bromo A23187

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo A23187, a brominated derivative of the calcium ionophore A23187 (Calcimycin), is a valuable tool in cellular biology and pharmacology. As a mobile ion carrier, it facilitates the transport of divalent cations, particularly calcium (Ca²⁺), across biological membranes. This property allows for the controlled elevation of intracellular calcium levels, enabling the study of a wide array of calcium-dependent signaling pathways. Its non-fluorescent nature makes it especially suitable for use in experiments involving fluorescent probes. This guide provides a comprehensive overview of the physicochemical properties, mechanism of action, and experimental applications of this compound.

Physicochemical Properties

This compound is a semi-synthetic derivative of the naturally occurring antibiotic A23187, which is produced by the bacterium Streptomyces chartreusensis. The addition of a bromine atom enhances its utility in certain experimental contexts.

| Property | Value | References |

| Molecular Weight | 602.52 g/mol | [1][2][3] |

| Chemical Formula | C₂₉H₃₆BrN₃O₆ | |

| CAS Number | 76455-48-6 | |

| Appearance | Yellow powder/crystalline solid | |

| Solubility | Soluble in DMSO and DMF. | [4] |

| Storage | Store at -20°C for long-term stability. | [4] |

Mechanism of Action: A Calcium Ionophore

This compound functions as a calcium ionophore, a lipid-soluble molecule that binds to calcium ions and transports them across cell membranes, down their electrochemical gradient. This influx of extracellular calcium or release from intracellular stores rapidly increases the cytosolic calcium concentration. This surge in intracellular calcium acts as a second messenger, triggering a cascade of downstream cellular events.

Signaling Pathways Activated by this compound-Induced Calcium Influx

The elevation of intracellular calcium initiated by this compound can activate numerous signaling pathways, including:

-

Ca²⁺/Calmodulin-Dependent Protein Kinase II (CaMKII) Pathway: Increased intracellular calcium leads to the binding of Ca²⁺ to calmodulin (CaM). The Ca²⁺/CaM complex then activates CaMKII, a key protein kinase involved in synaptic plasticity, gene expression, and cell cycle regulation.

-

Apoptosis Induction: Sustained high levels of intracellular calcium can induce apoptosis (programmed cell death) through several mechanisms. One major pathway involves the opening of the mitochondrial permeability transition pore (mPTP), leading to the release of pro-apoptotic factors. This process is often accompanied by the generation of reactive oxygen species (ROS).

-

Superoxide Dismutase 1 (SOD1) Aggregation: Altered calcium homeostasis has been linked to the aggregation of SOD1, a protein implicated in amyotrophic lateral sclerosis (ALS). Increased intracellular calcium can promote the misfolding and aggregation of mutant SOD1.

Signaling pathways initiated by this compound.

Experimental Protocols

The following are example protocols for key experiments utilizing this compound. These should be optimized for specific cell types and experimental conditions.

Activation of CaMKII in HeLa Cells

This protocol describes how to induce and assess the activation of CaMKII in HeLa cells using this compound.

Materials:

-

HeLa cells

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

This compound stock solution (10 mM in DMSO)

-

Phosphate Buffered Saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibody against phospho-CaMKII (Thr286)

-

Secondary antibody (HRP-conjugated)

-

BCA protein assay kit

-

Western blotting equipment and reagents

Procedure:

-

Cell Culture: Plate HeLa cells in 6-well plates and grow to 70-80% confluency.

-

Starvation (Optional): To reduce basal kinase activity, serum-starve the cells for 2-4 hours prior to treatment.

-

Treatment: Prepare working solutions of this compound in serum-free DMEM. A typical concentration range to test is 1-10 µM. Add the treatment solution to the cells and incubate for 5-30 minutes at 37°C. Include a DMSO vehicle control.

-

Cell Lysis: Aspirate the media, wash the cells once with ice-cold PBS, and then add 100-200 µL of ice-cold lysis buffer to each well.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody against phospho-CaMKII overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.

-

Workflow for CaMKII activation analysis.

In Vitro Aggregation Assay of Superoxide Dismutase 1 (SOD1)

This protocol outlines an in vitro assay to assess the effect of this compound on the aggregation of purified SOD1, often monitored by Thioflavin T (ThT) fluorescence.

Materials:

-

Purified recombinant human SOD1 (wild-type or mutant)

-

This compound stock solution (10 mM in DMSO)

-

Thioflavin T (ThT) stock solution (e.g., 1 mM in water)

-

Aggregation buffer (e.g., phosphate buffer, pH 7.4)

-

96-well black, clear-bottom plates

-

Plate reader with fluorescence capabilities (Excitation: ~440 nm, Emission: ~485 nm)

Procedure:

-

Preparation of Reaction Mixture: In each well of the 96-well plate, prepare the reaction mixture containing:

-

Aggregation buffer

-

Purified SOD1 (final concentration typically 10-50 µM)

-

ThT (final concentration typically 10-20 µM)

-

Varying concentrations of this compound (e.g., 0-100 µM). Include a DMSO vehicle control.

-

-

Induction of Aggregation (if necessary): For some forms of SOD1, aggregation may need to be induced by methods such as partial denaturation (e.g., addition of a chelating agent like EDTA to remove stabilizing metal ions) or incubation at elevated temperatures (e.g., 37°C) with agitation.

-

Fluorescence Measurement:

-

Place the plate in a plate reader set to the appropriate temperature.

-

Measure the ThT fluorescence at regular intervals (e.g., every 15-30 minutes) for a desired period (e.g., 24-48 hours). Continuous shaking between reads is often employed to promote aggregation.

-

-

Data Analysis: Plot the ThT fluorescence intensity against time. An increase in fluorescence indicates the formation of amyloid-like fibrils. Compare the aggregation kinetics (lag time, maximum fluorescence) between the different concentrations of this compound and the control.

Logical flow of the SOD1 aggregation assay.

Conclusion

This compound is a potent and versatile tool for investigating calcium signaling in a wide range of biological processes. Its ability to reliably and rapidly increase intracellular calcium concentrations allows for the controlled activation of calcium-dependent pathways, making it an indispensable compound for researchers in cell biology, neuroscience, and drug discovery. The protocols provided herein serve as a starting point for the experimental application of this valuable chemical probe. As with any experimental tool, appropriate controls and optimization are crucial for obtaining robust and reproducible data.

References

- 1. thomassci.com [thomassci.com]

- 2. 4-Bromo-calcium Ionophore A23187 | Krackeler Scientific, Inc. [krackeler.com]

- 3. 4-Bromo-calcium Ionophore A23187 Brominated analog of the widely used cation ionophore A23187. Non-fluorescent and therefore suitable for use in the presence of fluorescent or metal-chelating probes. 76455-48-6 [sigmaaldrich.com]

- 4. caymanchem.com [caymanchem.com]

The Discovery and Synthesis of 4-Bromo A23187: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of 4-Bromo A23187, a halogenated derivative of the well-known calcium ionophore A23187 (Calcimycin). As a semi-synthetic analog, this compound offers distinct advantages, including non-fluorescence and altered ion selectivity, making it a valuable tool in cellular biology and drug development. This document details its synthesis, presents quantitative data on its ionophoric properties, outlines experimental protocols for its study, and visualizes its impact on cellular signaling pathways.

Introduction

A23187, a carboxylic acid antibiotic produced by Streptomyces chartreusensis, is a widely utilized mobile ion-carrier that facilitates the transport of divalent cations across biological membranes. Its ability to increase intracellular calcium concentrations has made it an indispensable tool for studying calcium-dependent signaling pathways. The discovery of this compound, a semi-synthetic derivative, arose from the desire to modify the properties of the parent compound for specific experimental applications. A key feature of this compound is its non-fluorescent nature, which allows for its use in conjunction with fluorescent probes without spectral interference[1]. Furthermore, the addition of a bromine atom to the benzoxazole ring alters its ion-binding affinities and transport selectivity, offering a more nuanced tool for manipulating intracellular cation concentrations[2][3].

Synthesis of this compound

The synthesis of this compound is achieved through the selective bromination of the benzoxazole moiety of the parent compound, A23187[2]. While detailed, proprietary industrial synthesis protocols are not publicly available, a standard laboratory-scale synthesis can be extrapolated from established organic chemistry principles for the electrophilic aromatic substitution of benzoxazole derivatives.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound by selective bromination of A23187.

Materials:

-

A23187 (Calcimycin)

-

N-Bromosuccinimide (NBS)

-

Dichloromethane (DCM), anhydrous

-

Argon or Nitrogen gas

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolution: Dissolve A23187 in anhydrous dichloromethane under an inert atmosphere (argon or nitrogen). The reaction should be protected from light.

-

Bromination: Cool the solution to 0°C using an ice bath. Add N-Bromosuccinimide (NBS) portion-wise to the stirred solution. The molar ratio of A23187 to NBS should be approximately 1:1 to favor mono-bromination.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The appearance of a new, less polar spot corresponding to this compound indicates the reaction is proceeding.

-

Quenching: Once the reaction is complete (as indicated by TLC, typically after several hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.

-

Extraction: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., a gradient of ethyl acetate in hexane) to isolate this compound.

-

Characterization: Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data on Ionophoric Properties

This compound exhibits distinct ion binding and transport properties compared to its parent compound, A23187. The introduction of the bromine atom enhances its affinity for certain divalent cations and alters its transport selectivity.

Divalent Cation Binding Affinities

The affinities of this compound for both Ca²⁺ and Mg²⁺ are approximately four-fold greater than those of A23187[2].

| Ionophore | Relative Binding Affinity for Ca²⁺ | Relative Binding Affinity for Mg²⁺ |

| A23187 | 1.0 | 1.0 |

| This compound | ~4.0 | ~4.0 |

Divalent Cation Transport Selectivity

While having a higher affinity for both Ca²⁺ and Mg²⁺, this compound demonstrates a significantly greater apparent transport selectivity for Ca²⁺ over Mg²⁺, especially at lower, more biologically relevant concentrations[2]. Furthermore, it is a highly selective ionophore for Zn²⁺ and Mn²⁺ compared to Ca²⁺[3]. Studies have also revealed its potent activity as a copper ionophore[4].

| Ionophore | Cation Transport Selectivity Sequence |

| A23187 | Zn²⁺ > Mn²⁺ > Ca²⁺ > Co²⁺ > Ni²⁺ > Sr²⁺[3] |

| This compound | Zn²⁺ > Mn²⁺ >> Ca²⁺[3] |

| This compound | Potent Cu²⁺ ionophore[4] |

Experimental Protocols

Measurement of Ionophore-Mediated Cation Transport Using a Vesicle-Based Fluorescence Assay

Objective: To quantify the ion transport activity of this compound using a liposome model system with a fluorescent indicator. This protocol is adapted from a method used to demonstrate its copper ionophore activity[4][5].

Materials:

-

Phospholipids (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine, DOPC)

-

Calcein (fluorescent dye)

-

Buffer solution (e.g., HEPES buffer, pH 7.0)

-

Metal salt solution (e.g., CuCl₂)

-

This compound stock solution in DMSO

-

Size-exclusion chromatography column (e.g., Sephadex G-50)

-

Fluorometer

Procedure:

-

Vesicle Preparation:

-

Dissolve phospholipids in chloroform in a round-bottom flask.

-

Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

-

Hydrate the lipid film with a calcein solution in buffer.

-

Subject the vesicle suspension to several freeze-thaw cycles.

-

Extrude the vesicles through a polycarbonate membrane with a defined pore size (e.g., 100 nm) to create large unilamellar vesicles (LUVs).

-

-

Purification of Calcein-Loaded Vesicles:

-

Separate the calcein-loaded LUVs from free calcein by passing the suspension through a size-exclusion chromatography column equilibrated with the experimental buffer.

-

-

Fluorescence Measurement:

-

Dilute the purified calcein-loaded vesicles in the experimental buffer in a cuvette to a suitable concentration for fluorescence measurement.

-

Add the this compound solution (or DMSO as a control) to the cuvette and incubate.

-

Initiate the transport assay by adding the metal salt solution (e.g., CuCl₂).

-

Monitor the fluorescence of calcein over time. The influx of quenching cations (like Cu²⁺) will lead to a decrease in calcein fluorescence.

-

-

Data Analysis:

-

Calculate the initial rate of fluorescence quenching as a measure of the ion transport rate.

-

Compare the rates obtained with this compound to the control to determine its ionophoric activity.

-

Cellular Signaling Pathways and Experimental Workflows

The primary mechanism of action of this compound, similar to its parent compound, is the elevation of intracellular divalent cation concentrations, most notably Ca²⁺. This increase in cytosolic Ca²⁺ acts as a second messenger, triggering a cascade of downstream signaling events.

General Signaling Pathway of A23187 and its Analogs

The influx of Ca²⁺ can lead to the activation of various calcium-binding proteins such as calmodulin, which in turn activates downstream kinases like Ca²⁺/calmodulin-dependent protein kinase II (CaMKII). In immune cells, the rise in intracellular Ca²⁺ is a key signal for activation. For instance, in macrophages, A23187-induced Ca²⁺ influx leads to their activation[6]. In T-lymphocytes, it can induce the expression of the interleukin-2 (IL-2) receptor, a critical step in T-cell activation[7]. Similarly, in mast cells, the increase in intracellular Ca²⁺ can trigger degranulation and the release of inflammatory mediators, a process that can involve the activation of IκB kinase 2 (IKK2)[8].

Experimental Workflow for Assessing Ionophore Activity in Cells

Conclusion

This compound represents a significant advancement in the toolkit available to researchers studying the roles of divalent cations in cellular processes. Its synthesis via selective bromination of A23187 yields a non-fluorescent ionophore with enhanced binding affinities and altered transport selectivity for key divalent cations like Ca²⁺, Mg²⁺, Zn²⁺, Mn²⁺, and Cu²⁺. These unique properties, coupled with the experimental methodologies outlined in this guide, empower scientists to conduct more precise investigations into the complex signaling networks governed by these ions. The continued study and application of this compound will undoubtedly contribute to a deeper understanding of cellular physiology and the development of novel therapeutic strategies.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 3. Ionophore 4-BrA23187 transports Zn2+ and Mn2+ with high selectivity over Ca2+ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of 4-Br-A23187 on Bacillus subtilis cells and unilamellar vesicles reveal it to be a potent copper ionophore - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro Assay to Evaluate Cation Transport of Ionophores - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The mechanism of macrophage activation induced by Ca2+ ionophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Calcium ionophore A23187 induces interleukin 2 reactivity in human T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Role of calcium ionophore A23187-induced activation of IkappaB kinase 2 in mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Bromo A23187: A Technical Guide to Cellular Uptake and Distribution

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo A23187, a brominated derivative of the calcium ionophore A23187 (Calcimycin), is a valuable tool in cell biology and pharmacology. Unlike its parent compound, this compound is non-fluorescent, making it particularly useful for studies employing fluorescent probes to measure intracellular ion concentrations[1]. This guide provides an in-depth overview of the current understanding of this compound's cellular uptake and subcellular distribution, focusing on its mechanism of action as an ionophore for divalent cations. While direct quantitative data on the cellular uptake and subcellular distribution of this compound itself is limited in published literature, its effects on intracellular ion concentrations provide a strong indication of its localization and activity within the cell.

Core Mechanism of Action: Ionophoric Activity

This compound functions as a mobile ion carrier, facilitating the transport of divalent cations across biological membranes. It forms a lipid-soluble complex with cations, allowing them to traverse the lipid bilayer down their electrochemical gradient. While often referred to as a calcium ionophore, studies have shown that this compound exhibits a higher selectivity for other divalent cations, particularly zinc (Zn²⁺) and manganese (Mn²⁺), over calcium (Ca²⁺)[2]. This selective transport is a key feature that distinguishes it from A23187 and Ionomycin[2]. The ion transport is primarily an electroneutral process, involving the exchange of a divalent cation for two protons (H⁺)[3].

The general mechanism of action involves the ionophore embedding within the cell membrane and binding to extracellular divalent cations. This complex then diffuses across the membrane to the cytoplasm, where it releases the cation. The ionophore then picks up protons and returns to the extracellular side of the membrane to repeat the cycle. This process leads to a rapid increase in the cytosolic concentration of the transported cations.

Cellular Uptake and Effects on Intracellular Ion Concentrations

The cellular uptake of this compound is inferred from its primary biological effect: the elevation of intracellular divalent cation concentrations. The magnitude of this effect is dependent on the cell type, the concentration of the ionophore, and the composition of the extracellular medium.

One of the few studies providing quantitative data on the downstream effects of this compound investigated its impact on Bacillus subtilis. Treatment with the ionophore led to a significant increase in intracellular copper levels, demonstrating its ability to transport this ion into the cell[1]. The study also highlighted that the antibiotic effect of this compound is influenced by the availability of various metal ions in the culture medium[1].

In pituitary somatotropes, this compound was shown to rapidly increase intracellular Ca²⁺ from a baseline of 226 ± 38 nM to a peak of 842 ± 169 nM within 30 seconds[4]. This demonstrates its potent ability to alter intracellular calcium homeostasis.

| Cell Type | Ion Measured | Initial Concentration | Concentration after this compound | Fold Increase | Reference |

| Bacillus subtilis | Copper | Not specified | Increased | 11-fold (at 0.212 μM external Cu) | [1] |

| Bacillus subtilis | Copper | Not specified | Increased | 124-fold (at 3.4 μM external Cu) | [1] |

| Pituitary Somatotropes | Ca²⁺ | 226 ± 38 nM | 842 ± 169 nM (peak) | ~3.7-fold | [4] |

Table 1: Quantitative Effects of this compound on Intracellular Ion Concentrations

Subcellular Distribution and Effects

The subcellular distribution of this compound is not uniform and is dictated by its lipophilic nature and its interaction with intracellular membranes. Its primary sites of action appear to be the plasma membrane and the membranes of various organelles, most notably the mitochondria and the endoplasmic reticulum (ER).

Plasma Membrane

The initial site of action for this compound is the plasma membrane, where it facilitates the influx of extracellular divalent cations. Studies on its parent compound, A23187, suggest a uniform distribution within the plasma membrane of human red blood cells, leading to a homogenous increase in cation permeability across the cell population[5].

Mitochondria

Mitochondria are key targets for this compound. The ionophore can transport cations across the inner mitochondrial membrane, leading to an increase in the mitochondrial matrix cation concentration. This influx can lead to mitochondrial swelling and, in some cases, depolarization of the mitochondrial membrane potential[6]. The accumulation of Ca²⁺ in mitochondria is a critical event that can trigger downstream cellular processes, including the opening of the mitochondrial permeability transition pore (mPTP) and the initiation of apoptosis[6].

Endoplasmic Reticulum (ER)

The ER is a major intracellular calcium store. This compound can promote the release of Ca²⁺ from the ER, contributing to the overall increase in cytosolic Ca²⁺ levels[6]. This mobilization of intracellular stores, in addition to the influx from the extracellular space, results in a robust and rapid elevation of cytosolic calcium.

Signaling Pathways and Experimental Workflows

The introduction of this compound into a cellular system triggers a cascade of signaling events, primarily due to the rapid increase in intracellular cation concentrations.

Caption: Signaling pathway initiated by this compound.

A typical workflow to investigate the effects of this compound on a specific cellular process, such as protein localization, would involve cell treatment, subcellular fractionation, and analysis of the resulting fractions.

Caption: Experimental workflow for subcellular fractionation.

Experimental Protocols

Measuring Intracellular Ion Concentration using Fluorescent Probes

This protocol describes a general method for measuring changes in intracellular cation concentrations following treatment with this compound, which is non-fluorescent and thus does not interfere with the fluorescent readout.

Materials:

-

Cells of interest

-

Appropriate cell culture medium

-

Fluorescent ion indicator (e.g., Fura-2 AM for Ca²⁺, FluoZin-3 AM for Zn²⁺)

-

This compound stock solution (in DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Fluorometer or fluorescence microscope

Procedure:

-

Cell Preparation: Plate cells on a suitable culture vessel (e.g., 96-well plate, glass-bottom dish) and allow them to adhere overnight.

-

Dye Loading: Wash the cells with HBSS. Incubate the cells with the fluorescent ion indicator (e.g., 1-5 µM Fura-2 AM in HBSS) for 30-60 minutes at 37°C.

-

Washing: Wash the cells twice with HBSS to remove excess dye.

-

Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorometer or fluorescence microscope at the appropriate excitation and emission wavelengths for the chosen indicator.

-

Treatment: Add this compound to the cells at the desired final concentration.

-

Kinetic Measurement: Immediately begin recording the fluorescence signal over time to monitor the change in intracellular ion concentration.

-

Data Analysis: Calculate the change in ion concentration based on the fluorescence ratio (for ratiometric dyes like Fura-2) or intensity change, after correcting for background fluorescence.

Subcellular Fractionation by Differential Centrifugation

This protocol provides a method to separate major subcellular compartments to study the effect of this compound on protein distribution or organelle function. This method is adapted from a protocol for skeletal muscle cells and can be optimized for other cell types[7].

Materials:

-

Cells treated with this compound and control cells

-

Phosphate-buffered saline (PBS)

-

Fractionation Buffer (e.g., containing sucrose, Tris-HCl, EDTA, and protease inhibitors)

-

Dounce homogenizer or syringe with a narrow-gauge needle

-

Microcentrifuge

-

Subcellular fraction-specific markers for validation (e.g., tubulin for cytosol, COX IV for mitochondria, histone H3 for nucleus)

Procedure:

-

Cell Harvesting: Harvest treated and control cells by scraping or trypsinization, wash with ice-cold PBS, and pellet by centrifugation (e.g., 500 x g for 5 minutes).

-

Cell Lysis: Resuspend the cell pellet in ice-cold fractionation buffer and incubate on ice for 10-15 minutes. Homogenize the cells using a Dounce homogenizer or by passing them through a syringe needle until a high percentage of cells are lysed (monitor with a microscope).

-

Nuclear Fraction Isolation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C). The pellet contains the nuclei.

-

Mitochondrial Fraction Isolation: Carefully collect the supernatant from the previous step and centrifuge at a higher speed (e.g., 10,000 x g for 20 minutes at 4°C). The resulting pellet contains the mitochondria.

-

Cytosolic Fraction: The supernatant from the mitochondrial spin is the cytosolic fraction.

-

Fraction Purity Validation: Analyze each fraction by Western blotting using antibodies against specific markers for each compartment to assess the purity of the fractions.

-

Downstream Analysis: Use the isolated fractions for further analysis, such as quantifying the levels of a protein of interest in each compartment.

Conclusion

This compound is a potent, non-fluorescent ionophore that serves as an invaluable tool for studying the roles of divalent cations in cellular processes. While direct quantification of its cellular uptake and distribution is challenging, its well-documented effects on intracellular ion concentrations and organelle function provide strong evidence for its presence and activity at the plasma membrane, mitochondria, and endoplasmic reticulum. The experimental protocols outlined in this guide offer a starting point for researchers to investigate the multifaceted impacts of this versatile compound on cellular physiology. Further research, potentially utilizing radiolabeled this compound, would be beneficial to provide a more precise quantitative understanding of its pharmacokinetics at the cellular and subcellular levels.

References

- 1. Effects of 4-Br-A23187 on Bacillus subtilis cells and unilamellar vesicles reveal it to be a potent copper ionophore - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ionophore 4-BrA23187 transports Zn2+ and Mn2+ with high selectivity over Ca2+ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ca2+ transport properties of ionophores A23187, ionomycin, and 4-BrA23187 in a well defined model system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ionophore bromo-A23187 reveals cellular calcium stores in single pituitary somatotropes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Uniform ionophore A23187 distribution and cytoplasmic calcium buffering in intact human red cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Actions of ionomycin, 4-BrA23187 and a novel electrogenic Ca2+ ionophore on mitochondria in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A simple protocol for the subcellular fractionation of skeletal muscle cells and tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Bromo A23187-Induced Apoptosis: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanisms and methodologies surrounding the induction of apoptosis by 4-Bromo A23187, a potent calcium ionophore. This document provides a comprehensive overview of the core signaling pathways, detailed experimental protocols, and quantitative data to facilitate further research and drug development in this area. While much of the detailed mechanistic work has been conducted with its parent compound, A23187, the information presented here is considered highly relevant to the 4-bromo derivative due to their shared function as calcium ionophores.

Executive Summary

This compound is a derivative of the calcium ionophore A23187 (Calcimycin) that facilitates the transport of divalent cations, primarily Ca2+, across biological membranes. This influx disrupts intracellular calcium homeostasis, a critical event that can trigger a cascade of signaling events culminating in programmed cell death, or apoptosis. The induction of apoptosis by this compound involves multiple interconnected pathways, primarily centered on mitochondrial dysfunction and endoplasmic reticulum (ER) stress. This guide will detail these pathways, provide actionable experimental protocols, and present relevant quantitative data to support the design and execution of studies investigating this compound.

Mechanism of Action: The Central Role of Calcium Dysregulation

The primary mechanism of action of this compound is its ability to act as a mobile carrier for Ca2+ ions, dissipating the steep electrochemical gradient that is normally maintained across the plasma membrane and the membranes of intracellular organelles such as the endoplasmic reticulum and mitochondria.[1] This leads to a sustained elevation of cytosolic Ca2+ concentration, which acts as a trigger for a variety of cellular responses, including apoptosis.

Signaling Pathways in this compound-Induced Apoptosis

The sustained increase in intracellular calcium initiates a complex signaling network that converges on the activation of caspases, the executioners of apoptosis. The key pathways involved are:

-

Mitochondrial Pathway (Intrinsic Pathway): Elevated cytosolic Ca2+ is taken up by the mitochondria, leading to the opening of the mitochondrial permeability transition pore (mPTP). This event disrupts the mitochondrial membrane potential (ΔΨm), leading to the release of pro-apoptotic factors such as cytochrome c into the cytosol.[2] Cytochrome c then binds to Apaf-1, which in the presence of dATP, activates caspase-9, the initiator caspase of the intrinsic pathway. Caspase-9, in turn, activates effector caspases like caspase-3.[2]

-

Endoplasmic Reticulum (ER) Stress Pathway: The ER is a major intracellular calcium store. The ionophoretic activity of this compound can lead to the depletion of ER calcium stores, causing ER stress.[3] This stress activates the unfolded protein response (UPR) and can specifically lead to the activation of caspase-12 (in rodents) or caspase-4 (in humans), which then activates downstream effector caspases.[3] ER stress is also associated with the upregulation of the pro-apoptotic protein GRP78.[3]

-

Calcineurin and p38 MAPK Pathways: The increase in intracellular calcium can activate the Ca2+/calmodulin-dependent phosphatase, calcineurin.[4][5] Calcineurin, in turn, can activate various downstream signaling molecules, including the p38 mitogen-activated protein kinase (MAPK).[4][5] The p38 MAPK pathway has been implicated in the induction of apoptosis in response to cellular stress.[4][5]

The following diagram illustrates the core signaling pathways involved in this compound-induced apoptosis.

Quantitative Data Presentation

The following tables summarize quantitative data from studies on A23187-induced apoptosis. While specific data for the 4-bromo derivative is limited, these values provide a strong foundational understanding of the dose-dependent effects of this class of ionophores.

Table 1: Dose-Dependent Induction of Apoptosis by A23187

| Cell Line | A23187 Concentration | Incubation Time | Apoptotic Cells (%) | Reference |

| Hepatic Stellate Cells (HSCs) | 1 µM | 24 h | 5.86 ± 0.31 | [3] |

| Hepatic Stellate Cells (HSCs) | 2 µM | 24 h | 11.20 ± 0.48 | [3] |

| Hepatic Stellate Cells (HSCs) | 4 µM | 24 h | 15.08 ± 0.75 | [3] |

| M1 Myeloid Leukemia Cells | 500 nM | 23 h | 4.7 ± 1.1 (Suppression of p53-induced apoptosis) | [6] |

Table 2: Effect of A23187 on Caspase Activation

| Cell Line | A23187 Concentration | Target Caspase | Observation | Reference |

| Hepatic Stellate Cells (HSCs) | 1, 2, 4 µM | Caspase-12, Caspase-9 | Dose-dependent increase in protein expression | [3] |

| HCT-15 Human Colon Cancer Cells | 2 µM | Caspase-3 | Increased activity | [7] |

| Human Platelets | Not specified | Caspase-9, -3, -8 | Activation | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound-induced apoptosis.

Assessment of Apoptosis by Annexin V and Propidium Iodide (PI) Staining

This is a widely used flow cytometry-based assay to detect and quantify apoptotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a Ca2+-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

-

Protocol:

-

Cell Preparation: Seed cells in a 6-well plate and treat with desired concentrations of this compound for the indicated time. Include untreated and vehicle-treated controls.

-

Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Washing: Wash the cells twice with cold 1X PBS by centrifugation at 300 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4) at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

-

Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1

The JC-1 assay is a common method to assess mitochondrial health and the disruption of ΔΨm.

-

Principle: JC-1 is a lipophilic, cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. The ratio of red to green fluorescence is used to quantify the change in ΔΨm.

-

Protocol:

-

Cell Preparation: Seed cells in a black, clear-bottom 96-well plate and treat with this compound.

-

JC-1 Staining: Prepare a 2 µM JC-1 working solution in pre-warmed cell culture medium. Remove the treatment medium and add 100 µL of the JC-1 solution to each well.

-

Incubation: Incubate the plate at 37°C in a CO2 incubator for 15-30 minutes.

-

Washing: Remove the staining solution and wash the cells twice with 100 µL of pre-warmed 1X Assay Buffer.

-

Measurement: Add 100 µL of 1X Assay Buffer to each well. Measure the fluorescence intensity using a fluorescence plate reader.

-

J-aggregates (red): Excitation ~560 nm, Emission ~595 nm.

-

JC-1 monomers (green): Excitation ~485 nm, Emission ~535 nm.

-

-

Analysis: Calculate the ratio of red to green fluorescence for each sample. A decrease in this ratio indicates mitochondrial depolarization.

-

Caspase-3 Activity Assay

This assay measures the activity of the key executioner caspase, caspase-3.

-

Principle: The assay utilizes a synthetic peptide substrate, DEVD (Asp-Glu-Val-Asp), which is specifically recognized and cleaved by activated caspase-3. The DEVD peptide is conjugated to a colorimetric (p-nitroaniline, pNA) or fluorometric (7-amino-4-methylcoumarin, AMC) reporter molecule. Cleavage of the substrate by caspase-3 releases the reporter, which can be quantified.

-

Protocol (Colorimetric):

-

Cell Lysate Preparation: Treat cells with this compound. Harvest the cells and lyse them in a chilled lysis buffer on ice for 10-15 minutes. Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet cellular debris. Collect the supernatant (cytosolic extract).

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., Bradford assay).

-

Assay Reaction: In a 96-well plate, add 50-100 µg of protein from each cell lysate. Adjust the volume with lysis buffer.

-

Add 2X Reaction Buffer (containing DTT) to each well.

-

Initiate the reaction by adding the DEVD-pNA substrate.

-

Incubation: Incubate the plate at 37°C for 1-2 hours.

-

Measurement: Measure the absorbance at 405 nm using a microplate reader.

-

Analysis: The increase in absorbance is proportional to the caspase-3 activity in the sample.

-

The following diagram provides a general workflow for investigating this compound-induced apoptosis.

Conclusion

This compound is a valuable tool for inducing apoptosis in a controlled manner, primarily through the disruption of intracellular calcium homeostasis. The subsequent activation of mitochondrial and ER stress-mediated pathways provides multiple avenues for investigation. The experimental protocols and data presented in this guide offer a solid framework for researchers and drug development professionals to explore the pro-apoptotic potential of this compound and to dissect the intricate signaling networks that govern programmed cell death. Further research is warranted to delineate the specific quantitative differences in apoptotic induction between this compound and its parent compound, A23187, across various cell types.

References

- 1. 101.200.202.226 [101.200.202.226]

- 2. Annexin V Staining Protocol [bdbiosciences.com]

- 3. mpbio.com [mpbio.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Effects of calcium Ionophore A23187 on the apoptosis of hepatic stellate cells stimulated by transforming growth factor-β1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Different mechanisms for suppression of apoptosis by cytokines and calcium mobilizing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bdbiosciences.com [bdbiosciences.com]

4-Bromo A23187: A Non-Fluorescent Ionophore for Precise Cation Manipulation in Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Bromo A23187, a brominated analog of the carboxylic acid antibiotic A23187 (Calcimycin), is a valuable tool in cellular biology and drug discovery.[1][2][3] Its key characteristic is its non-fluorescent nature, which makes it an ideal ionophore for use in experiments involving fluorescent indicators and probes for monitoring intracellular ion concentrations.[1][2][3] This guide provides a comprehensive overview of this compound, including its mechanism of action, ion selectivity, experimental protocols, and its role in modulating cellular signaling pathways.

Core Properties and Mechanism of Action

This compound is a mobile ion carrier that facilitates the transport of divalent cations across biological membranes.[4] Unlike its parent compound, A23187, the addition of a bromine atom to the benzoxazole ring system alters its ionophoric properties, most notably its selectivity for different cations.[5] While it is often referred to as a calcium ionophore, it exhibits significantly lower activity for Ca²⁺ compared to A23187 and another common ionophore, ionomycin.[6]